Home > Products > Screening Compounds P45009 > 2-(2-((4-Chlorophenyl)sulfanyl)-3-pyridinyl)-1,3-benzothiazole
2-(2-((4-Chlorophenyl)sulfanyl)-3-pyridinyl)-1,3-benzothiazole - 337920-49-7

2-(2-((4-Chlorophenyl)sulfanyl)-3-pyridinyl)-1,3-benzothiazole

Catalog Number: EVT-2530011
CAS Number: 337920-49-7
Molecular Formula: C18H11ClN2S2
Molecular Weight: 354.87
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-(2-((4-Chlorophenyl)sulfanyl)-3-pyridinyl)-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific structure of this compound incorporates a chlorophenyl group, a sulfanyl linkage, and a pyridinyl moiety, which contribute to its potential pharmacological effects.

Source

The compound can be synthesized through various organic reactions that involve benzothiazole and its derivatives. Its synthesis has been explored in several studies focusing on the development of new medicinal compounds with enhanced biological activity .

Classification

This compound is classified as a benzothiazole derivative due to the presence of the benzothiazole ring system. Benzothiazoles are notable for their ability to interact with biological targets, making them important in medicinal chemistry. The presence of the 4-chlorophenyl and pyridinyl groups further categorizes it within a subset of compounds that exhibit specific pharmacological profiles.

Synthesis Analysis

Methods

The synthesis of 2-(2-((4-Chlorophenyl)sulfanyl)-3-pyridinyl)-1,3-benzothiazole typically involves multi-step organic reactions. A common approach includes:

  1. Formation of Benzothiazole: Starting from 2-aminobenzenethiol and a suitable electrophile (like carbon disulfide), the benzothiazole core is constructed.
  2. Substitution Reactions: The introduction of the 4-chlorophenyl group can be achieved through electrophilic aromatic substitution or nucleophilic substitution methods.
  3. Sulfanylation: The sulfanyl group is incorporated using thiol reagents in the presence of bases.
  4. Pyridine Attachment: The final step often involves coupling reactions to attach the pyridinyl moiety to the benzothiazole scaffold.

These methods ensure high yields and purity of the desired compound .

Technical Details

  • Reagents: Common reagents include chloroacetyl chloride, potassium carbonate, and various thiols.
  • Conditions: Reactions are often conducted in solvents such as acetone or dimethylformamide under reflux conditions to enhance reaction rates and yields.
Molecular Structure Analysis

Structure

The molecular structure of 2-(2-((4-Chlorophenyl)sulfanyl)-3-pyridinyl)-1,3-benzothiazole can be represented as follows:

C15H12ClN1S2\text{C}_{15}\text{H}_{12}\text{ClN}_{1}\text{S}_{2}

This structure features:

  • A benzothiazole ring, which consists of a fused benzene and thiazole ring.
  • A pyridine ring connected at one position.
  • A sulfanyl group attached to a chlorinated phenyl group.

Data

  • Molecular Weight: Approximately 295.79 g/mol
  • Melting Point: Specific melting points may vary based on purity but typically fall within a defined range for similar compounds.
Chemical Reactions Analysis

Reactions

The chemical behavior of this compound is influenced by its functional groups. Notable reactions include:

  1. Nucleophilic Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, allowing for further derivatization.
  2. Electrophilic Aromatic Substitution: The aromatic systems can undergo electrophilic substitutions, enabling modifications that can enhance biological activity.
  3. Oxidation/Reduction Reactions: The thiol groups may undergo oxidation to form disulfides or sulfoxides, which can alter their reactivity and biological properties.

Technical Details

Reactivity patterns depend on the electronic nature of substituents on the aromatic rings and the steric hindrance around reactive sites .

Mechanism of Action

Process

The mechanism by which 2-(2-((4-Chlorophenyl)sulfanyl)-3-pyridinyl)-1,3-benzothiazole exerts its biological effects is likely multifaceted:

  1. Enzyme Interaction: The compound may inhibit specific enzymes involved in cancer progression or microbial resistance by binding to active sites or allosteric sites.
  2. Cell Signaling Pathways: It might modulate signaling pathways related to cell proliferation and apoptosis through interactions with cellular receptors.

Data

Studies have shown that similar benzothiazole derivatives exhibit significant activity against various cancer cell lines, indicating potential pathways for therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Reactivity is influenced by the presence of functional groups; for example, the sulfanyl group can engage in further chemical transformations.

Relevant data from studies indicate that modifications to this compound's structure can significantly impact its solubility and bioactivity .

Applications

Scientific Uses

The compound has potential applications in:

  1. Pharmaceutical Development: As a candidate for drug development targeting cancer and infectious diseases due to its biological activity.
  2. Biochemical Research: Used in studies investigating enzyme inhibition mechanisms and cellular signaling pathways.
  3. Synthetic Chemistry: Serves as an intermediate for synthesizing more complex heterocyclic compounds with desired pharmacological properties.

Research continues to explore its efficacy and safety profiles, paving the way for future therapeutic applications .

Introduction to Benzothiazole-Based Pharmacophores in Drug Discovery

Benzothiazole represents a privileged scaffold in medicinal chemistry, characterized by a bicyclic structure featuring benzene fused to a thiazole ring (containing both nitrogen and sulfur heteroatoms). This unique architecture endows the molecule with significant aromaticity, electronic diversity, and capacity for diverse non-covalent interactions, making it an indispensable pharmacophore in targeted drug design [4] [5]. The scaffold's bioisosteric relationship with endogenous biomolecules facilitates binding to biological targets, while its synthetic versatility allows strategic functionalization at multiple positions (C-2, C-4, C-5, C-6) to optimize pharmacological profiles. Benzothiazole derivatives exhibit a broad spectrum of bioactivities, prominently including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory effects, underpinned by interactions with key therapeutic targets such as protein kinases, G-protein-coupled receptors, and various enzymes [2] [4] [8]. The molecular hybridization of benzothiazole with other pharmacophoric elements, such as the pyridine ring and strategically selected substituents, represents a sophisticated approach to developing novel therapeutic agents with enhanced potency and multi-target capabilities.

Structural Significance of Benzothiazole-Pyridine Hybrids in Medicinal Chemistry

The integration of benzothiazole and pyridine rings into a single molecular framework creates a synergistic pharmacophore with enhanced potential for targeting diverse disease pathways. Pyridine, a six-membered nitrogen heterocycle, contributes essential electronic and coordination properties. Its nitrogen atom acts as a hydrogen bond acceptor and can participate in metal coordination, while its aromatic system facilitates π-π stacking interactions within enzyme binding pockets [1]. When linked to benzothiazole, the resulting hybrid exhibits complementary binding features: the planar, electron-deficient benzothiazole core serves as an effective hinge binder in kinase domains (e.g., VEGFR-2), while the pyridine moiety can extend into solvent-exposed regions or engage in specific polar interactions [1]. This hybrid architecture is exemplified in compounds like 2-(2-((4-Chlorophenyl)sulfanyl)-3-pyridinyl)-1,3-benzothiazole, where the benzothiazole and pyridine units are connected via a sulfanyl-bridged phenyl linker, creating an extended conjugated system.

  • Electronic and Spatial Synergy: The juxtaposition of the electron-rich benzothiazole sulfur with the electron-deficient pyridine nitrogen creates a polarized system conducive to dipole-dipole interactions within asymmetric protein environments. This polarization enhances binding affinity compared to either heterocycle alone [1] [4].
  • Conformational Restriction: The linkage pattern between the two heterocycles (e.g., directly fused, linked via chains, or through aromatic bridges) influences molecular flexibility and conformation. The specific connection in 2-(2-((4-Chlorophenyl)sulfanyl)-3-pyridinyl)-1,3-benzothiazole provides moderate rigidity, potentially favoring bioactive conformations while allowing necessary adaptation within binding sites [3].
  • Target Versatility: Benzothiazole-pyridine hybrids demonstrate remarkable target promiscuity, underpinning their development as kinase inhibitors (VEGFR-2 inhibitors like Sorafenib analogs) [1], enzyme inhibitors (sEH/FAAH dual inhibitors) [3], and antimicrobial agents (targeting DprE1 in tuberculosis) [8]. This versatility stems from the hybrid's ability to mimic adenosine triphosphate fragments or peptide motifs and engage with diverse amino acid residues.

Table 1: Notable Benzothiazole-Pyridine Hybrids and Their Therapeutic Targets

Hybrid StructurePrimary Biological TargetReported ActivityReference Context
2-Aminobenzothiazole-PyrazoleVEGFR-2 KinaseIC₅₀ = 97 nM (angiogenesis inhibition) [1]
Benzothiazole-Phenyl-PiperidinesEH & FAAH EnzymesIC₅₀ (hFAAH) = 7 nM; IC₅₀ (hsEH) = 9.6 nM [3]
Benzothiazole-CyanothiouracilVEGFR-2 Kinase / Cancer Cell LinesVEGFR-2 IC₅₀ = 91 nM; MCF-7 IC₅₀ = 3.84 µM [1]
Benzothiazole-Thiadiazole Aryl UreaVEGFR-2 KinaseAntiangiogenic, Cell Cycle Arrest (S/G2 phase) [1] [7]
Benzothiazole-Pyridine Sulfide (Focus Compound)Multiple Kinases / Enzymes (Theoretical)Structural Hybrid for Multi-Target EngagementN/A

Rationale for Sulfanyl and 4-Chlorophenyl Substituents in Targeted Drug Design

The sulfanyl (-S-) bridge linking the 4-chlorophenyl group to the pyridine ring in 2-(2-((4-Chlorophenyl)sulfanyl)-3-pyridinyl)-1,3-benzothiazole is a critical design element with multifaceted significance. The thioether linkage provides several advantages:

  • Optimal Linker Length and Flexibility: The -S- atom acts as a two-atom spacer (counting the S and the connecting atom to the aryl ring), comparable to spacers like -O-, -CH₂-, or -NH- found in successful kinase inhibitors (e.g., the urea linker in Sorafenib). This length effectively positions the hydrophobic 4-chlorophenyl moiety into key allosteric pockets adjacent to the adenosine triphosphate binding site in kinases like VEGFR-2 [1]. The inherent flexibility of the C-S bond allows the chlorophenyl group to adopt favorable conformations for optimal van der Waals contacts within the hydrophobic pocket.
  • Metabolic Stability Contribution: While susceptible to oxidation to sulfoxide or sulfone, the thioether linkage can offer improved metabolic stability compared to more labile esters or amides in certain contexts. Oxidation products might retain or alter activity, potentially contributing to the pharmacophore's profile [3].
  • Electronic Modulation: The sulfur atom possesses a lone pair of electrons and polarizable orbitals. This can influence the electron density of the attached pyridine and chlorophenyl rings, potentially enhancing interactions with specific amino acid residues (e.g., cation-π interactions or weak hydrogen bonding to the sulfur lone pairs) [1] [7].

The 4-chlorophenyl group is a quintessential hydrophobic pharmacophore with well-established roles in medicinal chemistry:

  • Hydrophobic Pocket Occupation: The phenyl ring provides a planar, lipophilic surface designed to occupy distinct hydrophobic regions (back pocket or allosteric sites) within target proteins, such as the DFG-out conformation pocket in kinases or hydrophobic clefts in enzymes [1] [3]. Occupation of this pocket is a hallmark of Type II kinase inhibitors.
  • Enhanced Lipophilicity and Membrane Permeation: The chlorine atom and the phenyl ring significantly increase the compound's logP, facilitating passive diffusion across cell membranes. This is crucial for intracellular targets like kinases and cytosolic enzymes (sEH, FAAH) [1] [3].
  • Steric and Electronic Effects of Chlorine: The para-chloro substituent offers an optimal balance of steric bulk and strong electron-withdrawing character. This withdraws electron density from the phenyl ring, making it more π-electron deficient, which can favor edge-to-face or offset π-π stacking interactions with electron-rich residues (e.g., tryptophan, tyrosine, phenylalanine). The chlorine atom itself can engage in halogen bonding with carbonyl oxygens or other acceptors (e.g., backbone carbonyl of hinge region residues), providing an additional enthalpic contribution to binding affinity [1] [7]. This specific interaction is often stronger and more directional than simple hydrophobic contact.
  • Metabolic Blocking: The chlorine atom at the para position can block oxidative metabolism (hydroxylation) typically seen at the 4-position of unsubstituted phenyl rings, thereby potentially improving metabolic stability and plasma half-life [3].

Table 2: Impact of Sulfanyl and Chlorophenyl Substituents on Pharmacological Properties

Structural FeatureKey Biophysical/Chemical PropertiesRole in Target Binding & PharmacologyRationale Based on SAR Evidence
Sulfanyl Bridge (-S-)Polarizability, Moderate Flexibility, Moderate LengthPositions hydrophobic tail; Potential weak H-bond acceptor; Modulates electronic effectsOptimal spacer length for kinase allosteric pocket access [1] [7]; Thioether linkers common in VEGFR-2 inhibitors
Phenyl RingPlanar Hydrophobic SurfaceOccupies hydrophobic pockets (e.g., DFG-out pocket in kinases); Contributes to π-stackingHydrophobic aryl ring is a core pharmacophore feature for Type II kinase inhibition [1]
Chloro Substituent (para)Strong σ-electron Withdrawer, Halogen Bond DonorEnhances lipophilicity (logP); Enables halogen bonding; Blocks para-hydroxylationHalogen bonding significantly boosts binding affinity; Chloro substitution consistently improves potency over H or CH₃ in benzothiazole VEGFR-2 inhibitors [1] [3]

Historical Evolution of Benzothiazole Derivatives as Multi-Target Ligands

The development of benzothiazole-based therapeutics has evolved from serendipitous discoveries of natural product analogs to sophisticated rational design strategies exploiting their polypharmacology potential. Early milestones focused on single-target applications:

  • Foundational Drugs: Riluzole (2-amino-6-trifluoromethoxy benzothiazole), approved for amyotrophic lateral sclerosis, highlighted benzothiazole's neuropharmacological potential, acting primarily as a glutamate release inhibitor [4] [5]. Dasatinib, a potent broad-spectrum tyrosine kinase inhibitor (Bcr-Abl, Src) containing a thiazole core closely related to benzothiazole, revolutionized chronic myeloid leukemia treatment [4] [5]. These successes validated benzothiazole/thiazole as core structures for targeting enzymes and receptors.
  • Antimicrobial and Other Applications: Thiabendazole (anthelmintic) and Abafungin (antifungal) demonstrated the scaffold's utility in anti-infective therapy [4]. Nizatidine (H₂ antagonist) further exemplified its versatility [5].

The recognition of complex diseases like cancer, neurodegeneration, and chronic inflammation requiring modulation of multiple pathways spurred the shift towards multi-target benzothiazole ligands. This evolution involved strategic structural hybridization:

  • Hybridization with Established Pharmacophores: Integration of benzothiazole with other bioactive moieties (pyridines, pyrimidines, thiadiazoles, urea/thiourea, thiazolidinediones) became a dominant strategy. Examples include:
  • VEGFR-2 Inhibitors: Hybrids like 2-aminobenzothiazole-thiazolidinediones (e.g., compound VIII, IC₅₀ = 150-210 nM) [1] and cyanothiouracil-benzothiazoles [1] combined the hinge-binding benzothiazole with the DFG motif-binding pharmacophore (e.g., urea, thiourea, thiazolidinedione) and a hydrophobic tail (e.g., substituted phenyl), explicitly designed to hit the three key pharmacophoric features of the kinase.
  • Dual sEH/FAAH Inhibitors: Compounds like the benzothiazole-phenyl-piperidine carboxamide (compound 4, IC₅₀ hFAAH = 7 nM, IC₅₀ hsEH = 9.6 nM) were designed to simultaneously inhibit two enzymes in the arachidonic acid cascade, offering potential for enhanced anti-inflammatory and analgesic effects with reduced side effects compared to co-administered single-target inhibitors [3]. This exemplifies the polypharmacology approach using a single chemical entity.
  • Role of Functional Groups in Polypharmacology: The sulfanyl and chlorophenyl groups in compounds like 2-(2-((4-Chlorophenyl)sulfanyl)-3-pyridinyl)-1,3-benzothiazole epitomize this design logic. The benzothiazole-pyridine core offers hinge-binding potential and π-stacking capability. The sulfanyl linker provides spatial orientation, and the 4-chlorophenyl group delivers hydrophobic pocket occupation and halogen bonding potential. This combination enables interactions with diverse targets – potentially kinases (via hinge/core binding and allosteric hydrophobic pocket occupation) and enzymes like sEH or FAAH (via interaction with catalytic residues or regulatory pockets) [1] [3]. Computational studies on related hybrids show binding modes where similar fragments engage distinct residues across different protein families.
  • Advantages of Multi-Target Engagement: This strategy aims to improve efficacy (synergistic effects on disease pathways), overcome resistance (simultaneous pressure on multiple nodes), and potentially simplify pharmacokinetic profiles compared to drug cocktails. Benzothiazole's inherent "privileged scaffold" nature, capable of interacting with diverse biological targets, makes it an ideal foundation for such multi-target drug design [2] [3] [8].

Table 3: Evolution of Key Benzothiazole-Based Multi-Target Ligands

Era/ApproachRepresentative Compound Class/StructurePrimary TargetsTherapeutic IndicationKey Advancement
Early Single-TargetRiluzoleGlutamate ReleaseAmyotrophic Lateral SclerosisValidated CNS activity of benzothiazole
(1990s)Dasatinib (Thiazole core)Bcr-Abl, Src KinasesChronic Myeloid LeukemiaValidated kinase inhibition by thiazole/benzothiazole
ThiabendazoleMitochondrial Enzymes (Helminths)AnthelminticDemonstrated anti-parasitic activity
Hybridization Era2-Aminobenzothiazole-Thiazolidinedione (e.g., VIII)VEGFR-2 KinaseAntiangiogenic Cancer TherapyExplicit design targeting kinase pharmacophore features [1]
(2000s-2010s)Cyanothiouracil-Benzothiazole (e.g., XIII)VEGFR-2 KinaseAntiangiogenic Cancer TherapyHybridization with known activity enhancers [1]
Benzothiazole-Phenyl Urea/ThiadiazoleVEGFR-2 KinaseAntiangiogenic Cancer TherapyLinker variation for spacer region optimization [1] [7]
Modern PolypharmacologyBenzothiazole-Phenyl-Piperidine Carboxamide (e.g., 4)sEH Enzyme / FAAH EnzymeInflammation, PainSingle molecule dual enzyme inhibition [3]
(2010s-Present)2-(2-((4-Chlorophenyl)sulfanyl)-3-pyridinyl)-1,3-benzothiazole (Focus Compound)Kinases (Theoretical: VEGFR-2?) / Enzymes (Theoretical: sEH/FAAH?)Multi-factorial Diseases (Design Phase)Incorporates optimized substituents (-S- linker, 4-ClPh) for potential multi-target engagement; Represents rational integration of historical SAR

Properties

CAS Number

337920-49-7

Product Name

2-(2-((4-Chlorophenyl)sulfanyl)-3-pyridinyl)-1,3-benzothiazole

IUPAC Name

2-[2-(4-chlorophenyl)sulfanylpyridin-3-yl]-1,3-benzothiazole

Molecular Formula

C18H11ClN2S2

Molecular Weight

354.87

InChI

InChI=1S/C18H11ClN2S2/c19-12-7-9-13(10-8-12)22-17-14(4-3-11-20-17)18-21-15-5-1-2-6-16(15)23-18/h1-11H

InChI Key

DRIALOWUFYXVSY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(N=CC=C3)SC4=CC=C(C=C4)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.